N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine
Description
Properties
Molecular Formula |
C16H16N4O5 |
|---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
2-[[2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H16N4O5/c21-13(18-9-16(24)25)8-17-14(22)10-20-15(23)7-6-12(19-20)11-4-2-1-3-5-11/h1-7H,8-10H2,(H,17,22)(H,18,21)(H,24,25) |
InChI Key |
ATTIZRPHWSPKIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenyl-6-oxopyridazine
The pyridazine core is typically synthesized via cyclocondensation of phenylhydrazine with maleic anhydride derivatives. For example:
Optimization Note: Reaction temperatures between 80–100°C in ethanol yield 70–85% product purity. Post-synthesis purification via recrystallization (ethanol/water) improves yields to >90%.
Preparation of N-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl Chloride
The pyridazine intermediate is acetylated using chloroacetyl chloride in dichloromethane (DCM) under inert atmosphere:
Key Parameters:
Synthesis of Glycylglycine
Glycylglycine is prepared via thermal cyclization of glycine in glycerol, followed by alkaline hydrolysis:
Yield: 81% after recrystallization (ethanol/water).
Coupling Strategies for Final Product Assembly
The final step involves coupling N-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl chloride with glycylglycine using peptide bond-forming reagents. Two methods dominate:
Schotten-Baumann Reaction
Procedure:
-
Dissolve glycylglycine (1 equiv) in 10% NaOH.
-
Add acetyl chloride derivative (1.2 equiv) dropwise at 0°C.
-
Stir for 2 hours, acidify to pH 6.0 with HCl, and extract with ethyl acetate.
Outcomes:
-
Yield: 68–72%
-
Purity: >95% (HPLC)
Carbodiimide-Mediated Coupling
Reagents: DCC (dicyclohexylcarbodiimide), HOBt (hydroxybenzotriazole)
Steps:
-
Activate acetyl chloride derivative with DCC/HOBt in DMF.
-
Add glycylglycine and stir at room temperature for 12 hours.
-
Filter, concentrate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH).
Advantages:
-
Higher yield (78–82%)
-
Reduced racemization
Reaction Optimization and Challenges
Solvent Selection
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 97 |
| THF | 65 | 89 |
| DCM | 71 | 93 |
Temperature Effects
Byproduct Formation
Major byproducts include:
-
N-Acetylated pyridazine dimer (5–8% yield)
-
Hydrolyzed glycylglycine (3–5% yield)
Mitigation: Use excess glycylglycine (1.5 equiv) and controlled pH.
Analytical Characterization
Post-synthesis validation employs:
-
NMR Spectroscopy
-
HPLC
-
Mass Spectrometry
-
ESI-MS: m/z 299.1 [M+H]⁺ (calc. 299.1).
-
Industrial-Scale Considerations
For kilogram-scale production:
-
Continuous Flow Reactors reduce reaction time by 40% compared to batch processing.
-
Cost Analysis:
Component Cost per kg ($) Glycylglycine 1200 Acetyl chloride 950 DMF 200
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the pyridazinone core.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The acetyl and glycylglycine moieties can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl group or pyridazinone core.
Reduction: Reduced forms of the carbonyl groups, potentially forming alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with pyridazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridazine can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The potential anticancer activity of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine has been explored through in vitro studies. Preliminary findings suggest that this compound may induce apoptosis in cancer cells by activating specific pathways involved in programmed cell death. Further research is needed to establish its efficacy and safety profile in vivo .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic disorders, such as α-glucosidase. Inhibition of this enzyme can be beneficial for managing conditions like diabetes by slowing carbohydrate absorption .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized pyridazine derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was employed to assess the antimicrobial efficacy, revealing promising results that warrant further investigation into structure-activity relationships .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of related compounds, it was found that certain derivatives could inhibit the proliferation of breast cancer cells. The mechanism involved the modulation of apoptotic pathways and cell cycle arrest at specific phases. These findings highlight the therapeutic potential of pyridazine derivatives in oncology .
Mechanism of Action
The mechanism by which N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available
Table 1: Key Properties of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine and a Related Compound
Notes:
- The compound with CAS 1282095-13-9 shares the same systematic name but has a distinct molecular formula (C₂₁H₂₀N₄O₂), suggesting either a structural isomer, a salt form, or an error in nomenclature.
- Both compounds lack experimental data for key properties, indicating their primary use in exploratory research rather than commercial applications.
Hypothetical Comparison with Glycylglycine Derivatives
The user’s query specifies N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine, a dipeptide-conjugated analog. For context:
- Glycylglycine (C₄H₈N₂O₃) would increase the molecular weight by ~132 g/mol compared to the glycine derivative.
- Such a derivative would likely exhibit altered solubility and bioavailability due to the additional peptide bond and polar groups .
Research Findings and Limitations
Synthetic Accessibility : The glycine derivative (CAS 1246051-15-9) is documented in chemical databases but lacks detailed characterization, highlighting its role as a synthetic precursor .
Functional Potential: Pyridazinone derivatives are explored for bioactivity (e.g., enzyme inhibition). The acetyl-glycine moiety may enhance water solubility, but empirical data are needed .
Biological Activity
N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine, identified by its CAS number 1246051-15-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O4 |
| Molecular Weight | 287.2707 g/mol |
| IUPAC Name | This compound |
The structure includes a pyridazine moiety, which is significant for its biological interactions.
This compound is believed to exert its effects through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that are crucial for angiogenesis and tumor growth.
- Cytotoxicity : Studies indicate that it may induce apoptosis in cancer cells while sparing normal cells, showcasing its potential as a selective cytotoxic agent.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. For instance, research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including:
- Human gingival carcinoma (Ca9-22)
- Human squamous carcinoma (HSC-2 and HSC-4)
These findings suggest that this compound could be a promising candidate for further development in cancer therapy due to its selective toxicity towards malignant cells compared to non-malignant cells .
Inhibitory Effects on Angiogenesis
The compound has also been evaluated for its antiangiogenic properties. It inhibits vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor-induced angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Evaluation :
- Mechanistic Studies :
- In Vivo Studies :
Q & A
Q. How is N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycylglycine synthesized and characterized?
Methodological Answer: The compound can be synthesized via coupling reactions involving pyridazinone intermediates. For example, pyridazinone derivatives are typically prepared using DCM-MeOH solvent systems (0–4% gradient) and purified via column chromatography. Structural confirmation is achieved through:
- IR spectroscopy : Identification of C=O stretches (e.g., 1680–1720 cm⁻¹ for acetyl and pyridazinone carbonyl groups).
- NMR spectroscopy : Distinct signals for aromatic protons (δ 7.2–8.0 ppm), pyridazinone ring protons (δ 6.2–6.8 ppm), and glycylglycine backbone protons (δ 3.5–4.5 ppm).
- ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight .
Q. What analytical techniques validate the compound’s purity and stability under standard conditions?
Methodological Answer:
- Melting Point Analysis : Determines purity (e.g., sharp melting points between 170–235°C for related pyridazinone hybrids).
- HPLC : Assesses chromatographic purity using reverse-phase columns (C18) with UV detection.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability up to 250°C, with degradation observed only above 423 K in aqueous solutions .
Advanced Research Questions
Q. How does the pyridazinone moiety influence enzymatic interactions, such as ACE inhibition?
Methodological Answer: The pyridazinone core may act as a transition-state mimic in ACE inhibition assays. To test this:
- Spectrophotometric Assay : Use synthetic substrates like FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine), where ACE hydrolyzes FAPGG to release glycylglycine. Monitor absorbance at 340 nm to quantify inhibition kinetics .
- Competitive Binding Studies : Compare inhibition constants (Kᵢ) of the target compound with known ACE inhibitors (e.g., enalapril) to assess competitive vs. non-competitive mechanisms .
Q. How can researchers address contradictions in stability data under oxidative or thermal stress?
Methodological Answer:
- Controlled Degradation Studies : Expose the compound to hydroxyl radicals (e.g., via Fenton reaction) and monitor degradation products using LC-MS. Rate constants for glycylglycine cleavage under oxidative conditions are ~4 × 10⁷ M⁻¹s⁻¹ .
- High-Temperature Stability : Use sealed ampoules at 423–523 K and analyze decomposition via NMR. Aqueous solutions degrade into glycine and diketopiperazine above 423 K, requiring short residence times (<5 minutes) in high-temperature experiments .
Q. What experimental designs are optimal for studying its role in enzyme kinetics?
Methodological Answer:
- Substrate Saturation Curves : Vary glycylglycine concentrations while measuring reaction velocity. The reaction is first-order with respect to glycylglycine and water, yielding a second-order rate equation: V = [glycylglycine][H₂O] .
- pH-Dependent Studies : Use glycylglycine as a buffer (pKa ~8.4) to maintain enzyme activity in alkaline conditions, as demonstrated in algal growth media .
Q. How can structural modifications enhance pharmacological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the phenyl group on the pyridazinone ring with electron-withdrawing substituents (e.g., 4-methoxyphenyl) to modulate bioavailability. For example, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide shows enhanced receptor binding in preliminary studies .
- Pharmacokinetic Profiling : Use in vitro models (e.g., Caco-2 cells) to assess permeability and metabolic stability of acetylated glycylglycine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
